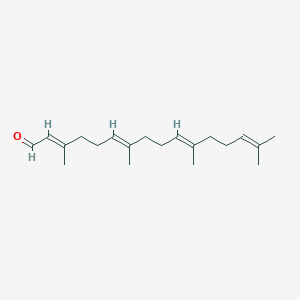

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

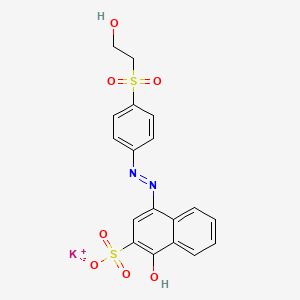

“(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal” is a chemical compound. It is also known as [3,4-diacetyloxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate . Another variant of this compound is “(2E,6E,10E)-3,7,11,15-Tetramethyl-2,6,10,15-hexadecatetraen-1-yl trihydrogen diphosphate” with a molecular formula of C20H36O7P2 .

Aplicaciones Científicas De Investigación

Application in Pharmacology

Zerumbone is a multifunctional compound with antimicrobial, antitumor, hyperalgesic, antioxidant, and anti-inflammatory applications . It constitutes a point molecule for the future synthesis of derivatives with improved efficiency .

Application in Alzheimer’s Disease Treatment

Zerumbone has shown potential therapeutic effects in Alzheimer’s disease. In a study, it was found to ameliorate behavioral impairments and neuropathology in transgenic APP/PS1 mice by suppressing MAPK signaling . It effectively reduced β-amyloid deposition and attenuated pro-inflammatory microglial activation in the cortex and hippocampus .

Application in Food Industry

Zerumbone is traditionally used as a food flavoring agent and appetizer in various cuisines . The rhizomes of Zingiber zerumbet, where Zerumbone is found, are widely used in herbal folk medicine and pain relief .

Application in Pain Relief

Zerumbone has shown therapeutic effects such as antipyretic, anti-hypersensitive, anti-inflammatory, antibacterial, antinociceptive, antioxidant, hepatoprotective, and also has immunomodulatory functions . This makes it a potential candidate for pain relief applications.

Application in Cancer Treatment

Zerumbone has been studied for its potential as an anti-cancer agent. It has shown promising results in inducing apoptosis, inhibiting angiogenesis, and suppressing NF-κB in cancer cells . It has also been studied in combination with cisplatin for colorectal cancer treatment .

Application in Antimicrobial Activity

Zerumbone has demonstrated antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents .

Propiedades

IUPAC Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15-16H,6-8,10,12,14H2,1-5H3/b18-11+,19-13+,20-15+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHRJMXIKKJVHG-QIRCYJPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CC=O)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/C=O)/C)/C)/C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenal | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.